N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)-2-methylpropanamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)-2-methylpropanamide is a complex organic compound that features a benzoxazole ring, a bromophenoxy group, and a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)-2-methylpropanamide typically involves multiple steps:
Formation of Benzoxazole Ring: The benzoxazole ring can be synthesized from 2-aminophenol and an appropriate aldehyde or ketone under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)-2-methylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound is being explored for its potential as an anticancer agent due to its ability to inhibit specific molecular targets involved in cancer cell proliferation.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific optical or electronic properties.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets. For example, in cancer research, it may inhibit tyrosine kinases or other enzymes involved in cell signaling pathways, leading to cell cycle arrest and apoptosis . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-[3-(benzimidazol-2-ylamino)phenyl]amine: Similar structure but with a benzimidazole ring instead of a benzoxazole ring.
N-[3-(benzothiazol-2-yl)phenyl]amine: Contains a benzothiazole ring instead of a benzoxazole ring.
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)-2-methylpropanamide is unique due to the presence of the bromophenoxy group, which can impart distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C23H19BrN2O3 |
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Molecular Weight |
451.3 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)-2-methylpropanamide |
InChI |
InChI=1S/C23H19BrN2O3/c1-23(2,29-18-12-10-16(24)11-13-18)22(27)25-17-7-5-6-15(14-17)21-26-19-8-3-4-9-20(19)28-21/h3-14H,1-2H3,(H,25,27) |
InChI Key |
ZULPXMSCYADABI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2)OC4=CC=C(C=C4)Br |
Origin of Product |
United States |
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